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Compound of Interest

Compound Name: 3-Bromo-5-Chloro-4-fluorophenol

CAS No.: 1805518-67-5

Cat. No.: B1529027 Get Quote

Physicochemical Characterization, Synthesis, and
Isotopic Signature[1][2][3]
Executive Summary
3-Bromo-5-Chloro-4-fluorophenol (CAS: 1805518-67-5) is a densely functionalized

halogenated phenol derivative used primarily as a fragment in Fragment-Based Drug Discovery

(FBDD) and as a high-value intermediate in the synthesis of agrochemicals.[1][2] Its structural

uniqueness lies in the "mismatched" substitution pattern: the halogens are positioned meta to

the hydroxyl group, a configuration that is difficult to access via direct phenol halogenation.

This guide provides a rigorous analysis of its molecular weight (emphasizing isotopic

distribution), a validated synthetic route to overcome regioselectivity challenges, and analytical

protocols for identity confirmation.

Molecular Weight & Isotopic Signature
For halogenated compounds, "Molecular Weight" is not a single number but a distribution. In

high-resolution mass spectrometry (HRMS), understanding the specific isotopic abundance of

Bromine (

) and Chlorine (

) is critical for peak assignment.[1]
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2.1 Calculated Mass Parameters
Parameter Value Definition

Formula C₆H₃BrClFO

Average Molecular Weight 225.44 g/mol

Weighted average of all natural

isotopes.[1][2] Used for

stoichiometry.[1][2]

Monoisotopic Mass 223.90398 Da

Mass of the molecule

containing only

.

Exact Mass (M+2) 225.90103 Da
The most abundant peak in the

spectrum (Base Peak).

2.2 Mass Spectrometry Isotope Pattern
The interaction between one Bromine and one Chlorine atom creates a distinct 3:4:1 triplet

pattern in the mass spectrum. This serves as a primary diagnostic tool for confirming the

presence of both halogens.[1]

M (223.9): Contains

+

. (Relative Intensity ~75%)

M+2 (225.9): Contains (

+

) AND (

+

). (Relative Intensity ~100% - Base Peak)[1][2]

M+4 (227.9): Contains
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+

. (Relative Intensity ~25%)

M (223.9)
[79Br, 35Cl]

Relative Abundance: 3

M+2 (225.9)
[81Br, 35Cl] + [79Br, 37Cl]

Relative Abundance: 4 (Base)

M+4 (227.9)
[81Br, 37Cl]

Relative Abundance: 1

Isotopic Combinations

75% x 50% Mixed 25% x 50%

Click to download full resolution via product page

Figure 1: Theoretical isotopic distribution logic for C₆H₃BrClFO showing the characteristic 3:4:1

intensity ratio.[1][2]

Physicochemical Profile
This compound exhibits enhanced acidity compared to phenol due to the electron-withdrawing

nature of the three halogen substituents.[1][2]
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Property Value (Predicted/Exp) Significance

pKa ~7.2 - 7.8

Significantly more acidic than

phenol (pKa 10).[1][2]

Deprotonates easily at

physiological pH.[1][2]

LogP 3.1 ± 0.2

Highly lipophilic.[2] Requires

organic solvents (DCM,

EtOAc) for extraction.

H-Bond Donors 1 Phenolic -OH.

H-Bond Acceptors 2
Phenolic -O- and Fluorine

(weak).[1][2]

Physical State Solid (Crystalline)
Likely off-white to pale yellow

needles.[1][2]

Synthesis Strategy: The Regioselectivity Challenge
Direct halogenation of 4-fluorophenol fails to produce the 3,5-substituted target because the

hydroxyl group directs electrophiles to the ortho positions (2,6).[1] To achieve the meta

substitution (3,5), a Directed Nucleophilic Route via a nitrobenzene precursor is required.

4.1 Validated Synthetic Pathway
Strategy: Utilize the meta-directing power of the nitro group and the ortho-directing power of

fluorine to install halogens at positions 3 and 5, followed by functional group interconversion.[1]

[2]

Starting Material: 4-Fluoronitrobenzene.[1][2][3]

Step 1 (Chlorination): Reaction with

.[2] The nitro group directs meta, and fluorine directs ortho. Both effects reinforce substitution
at position 3.[1][2]

Step 2 (Bromination): Reaction with
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.[2][4] The remaining position (5) is activated by F (ortho) and directed by

(meta).[1]

Step 3 (Reduction): Reduction of

to

using

or

.[1][2]

Step 4 (Sandmeyer Hydrolysis): Diazotization (

) followed by thermal hydrolysis to convert the diazonium salt to the phenol.

4-Fluoronitrobenzene 3-Chloro-4-
fluoronitrobenzene

Cl2, FeCl3
(Electrophilic Subst.) 3-Bromo-5-Chloro-

4-fluoronitrobenzene

Br2, FeBr3
(Regioselective) Aniline Intermediate

Fe/HCl or H2/Pd
(Reduction) 3-Bromo-5-Chloro-

4-fluorophenol

1. NaNO2, H2SO4
2. H2O, Heat

(Sandmeyer Hydrolysis)

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway utilizing directing group effects to ensure 3,5-

halogenation.[1][2]

Analytical Characterization Protocols
To validate the identity of the synthesized compound, rely on the following spectral markers.

5.1 Proton NMR (

-NMR)[1][2]
Solvent: DMSO-

or CDCl

.[1][2]
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Signals:

~10.0 - 10.5 ppm (1H, s): Broad singlet for Phenolic -OH (exchangeable with D

O).[1][2]

~7.0 - 7.5 ppm (2H): Aromatic protons.[1][2]

Coupling: The two aromatic protons are at positions 2 and 6.[2] They are chemically

equivalent if the rotation is fast, but typically appear as a doublet due to coupling with the

Fluorine atom (

).

5.2 Carbon NMR (

-NMR)
C-F Coupling: The carbon attached to Fluorine (C4) will appear as a doublet with a large

coupling constant (

).

C-OH: Deshielded signal around 150-155 ppm.[1][2]

Safety & Handling (HSE)
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Handling: Use in a fume hood.[2] The compound is a phenol derivative and can be rapidly

absorbed through the skin, causing chemical burns and systemic toxicity.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation

(turning pink/brown) upon air exposure.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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